Hydrazobenzene

准备方法

合成路线和反应条件: 联苯肼可通过在水蒸气和醇溶液存在下,对硝基苯进行催化碱性加氢合成。 该反应通常以碱金属醇盐为催化剂 .

工业生产方法: 在工业生产中,联苯肼通常通过使用诸如二碘化钐在四氢呋喃中的还原剂还原偶氮苯来制备 .

化学反应分析

反应类型: 联苯肼会发生各种化学反应,包括氧化反应、还原反应和重排反应。

常见试剂和条件:

氧化: 联苯肼可用温和的氧化剂氧化成偶氮苯。

重排: 联苯肼在酸性催化剂存在下会发生苯胺重排.

主要产物:

氧化: 偶氮苯

还原: 苯胺

重排: 苯胺

科学研究应用

Industrial Applications

1. Dye Manufacturing

- Precursor to Benzidine : Hydrazobenzene is primarily used in the dye industry as a precursor to benzidine, an important dye intermediate. The production process involves the rearrangement of this compound under acidic conditions, leading to the formation of benzidine .

- Dye Production : The dye manufacturing process utilizes this compound for creating various azo dyes, which are widely used in textiles and other materials.

2. Pharmaceutical Industry

- Intermediate in Drug Synthesis : this compound serves as an intermediate in the synthesis of pharmaceuticals like sulfinpyrazone and phenylbutazone, which are used in treating gout .

- Potential Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties, although further studies are needed to establish their efficacy and safety .

3. Hydrogen Peroxide Production

- This compound is involved in the synthesis of hydrogen peroxide, which is essential for various industrial applications including bleaching and disinfection .

4. Other Industrial Uses

- Additives and Reductants : It is used as an anti-sludging additive for motor oils and as a reductant in rubber reclamation processes. Additionally, it finds application as a desuckering agent for tobacco plants and in the formulation of photochromic resins .

Analytical Applications

This compound has been studied for its analytical properties:

- High-Performance Liquid Chromatography (HPLC) : Methods have been developed for the quantitative analysis of this compound using HPLC, demonstrating high recovery rates from various samples .

- Spectroscopic Studies : Research on this compound under high pressure has provided insights into its structural transitions, which can be monitored using Raman spectroscopy. These studies reveal its stability under extreme conditions compared to azobenzene .

Case Studies

-

Carcinogenicity Studies

- This compound has been evaluated for its carcinogenic potential through bioassays conducted on Fischer 344 rats and B6C3F1 mice. The results indicated that dietary exposure led to tumors in multiple tissue sites, including liver cancer in both species . This has raised concerns regarding its use in industries where exposure may occur.

- Occupational Exposure Risks

作用机制

相似化合物的比较

Benzidine: Similar in structure and also known for its carcinogenic properties.

Azobenzene: An oxidation product of hydrazobenzene, used in dyes and as a photoswitchable molecule.

Uniqueness: this compound is unique due to its ability to undergo benzidine rearrangement and its dual role as both a reducing agent and an intermediate in various chemical reactions .

生物活性

Hydrazobenzene, a member of the hydrazone family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, highlighting its potential applications in drug development, including antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

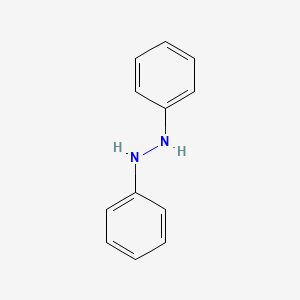

This compound is characterized by the formula and consists of two phenyl groups connected by a hydrazine functional group. The structure can be represented as follows:

This compound exhibits unique reactivity due to the presence of the azo group (), which plays a crucial role in its biological interactions.

1. Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that various synthesized hydrazone derivatives exhibit potent activity against a range of pathogens:

- Antibacterial Activity : this compound derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Hydrazone A | 15 | E. coli |

| Hydrazone B | 10 | S. aureus |

| Hydrazone C | 20 | P. aeruginosa |

2. Anticancer Activity

Research indicates that this compound derivatives possess significant anticancer properties. Several studies report their effectiveness against various cancer cell lines:

- Cell Line Studies : Aryl hydrazone derivatives were found to have an IC50 value ranging from 4-17 µM against lung cancer (A549) and breast cancer (MCF-7) cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Aryl Hydrazone 1 | 6.7 | MCF-7 |

| Aryl Hydrazone 2 | 15 | A549 |

| Aryl Hydrazone 3 | 10 | HepG2 |

3. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound derivatives. For instance, a specific derivative demonstrated viral inhibitory properties comparable to established antiviral drugs like Tamiflu against influenza virus strains .

The biological activity of this compound is often attributed to its ability to interact with biological macromolecules, leading to various biochemical effects:

- Enzyme Inhibition : Many hydrazone derivatives act as enzyme inhibitors, affecting pathways critical for microbial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis in cancer cells .

Study on Anticancer Activity

In a notable study, researchers synthesized a series of hydrazone derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that specific substitutions on the this compound core significantly enhanced cytotoxicity:

- Findings : Derivatives with electron-withdrawing groups showed increased potency against MDA-MB-231 breast cancer cells with IC50 values as low as 6.7 nM .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound derivatives against clinically relevant pathogens. The findings demonstrated that certain compounds exhibited broad-spectrum activity, making them potential candidates for further development as antimicrobial agents .

属性

IUPAC Name |

1,2-diphenylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQZXXMEJHZYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2, Array | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020710 | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-diphenylhydrazine appears as orange powder or a bright orange crystalline solid. (NTP, 1992), Orange powder or a bright orange crystalline solid; [CAMEO], WHITE-TO-YELLOW CRYSTALS. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), 293 °C at 760 mm Hg | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly sol in benzene, deuterated dimethyl sulfoxide; insol in acetic acid; very soluble in ethanol, In water, 221 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.158 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.158 at 16 °C/4 °C, 1.16 g/cm³ | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00044 [mmHg], 4.4X10-4 mm Hg at 25 °C | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/775 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tablets from alcohol and ether, Colorless crystals | |

CAS No. |

122-66-7, 38622-18-3 | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038622183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G3CS09TUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0263 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

268 °F (NTP, 1992), 131 °C, decomposes, Decomposes at its melting point, into azobenzene and aniline., Heat of fusion at melting point= 1.7630X10+7 J/kmol | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIPHENYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2882 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While hydrazobenzene can cause DNA damage, it does so indirectly. The actual DNA damage is mediated by reactive oxygen species generated through the interaction of this compound with copper ions and oxygen. []

ANone: The molecular formula of this compound is C12H12N2, and its molecular weight is 184.24 g/mol.

ANone: Numerous spectroscopic techniques have been employed to characterize this compound, including:

- NMR spectroscopy: Provides information about the hydrogen and carbon environments within the molecule. []

- IR spectroscopy: Reveals information about the functional groups present, including the characteristic N-H and N-N stretches. [, ]

- UV-Vis spectroscopy: Shows characteristic absorption bands related to electronic transitions within the molecule, especially the azo group. [, ]

- Raman spectroscopy: Provides complementary information about molecular vibrations and structural changes under high pressure. []

- Photoelectron spectroscopy: Offers insights into the electronic structure and conformation of this compound in the gas phase. []

ANone: [] While both this compound and azobenzene exhibit structural transitions under high pressure (~10 GPa), their long-term stability differs significantly. This compound remains chemically stable even at pressures as high as 28 GPa. In contrast, compressing azobenzene beyond 18 GPa leads to an irreversible breakdown of its molecular structure. [] This difference in behavior highlights the impact of the N-N bond in this compound on its pressure stability.

ANone: [] Yes, research demonstrates that this compound can act as an efficient electron donor for photosystem II in chloroplasts. This reaction is inhibited by DCMU (dichlorophenyldimethylurea), a known inhibitor of electron transport in photosystem II. [] Further research suggests that this compound might participate in additional photoreactions, potentially involving electron transport between photosystem II and photosystem I. []

ANone: [] Yes, unrestricted density functional theory (DFT) calculations, specifically using the M06-2X functional, have been employed to elucidate the mechanism of the acid-catalyzed benzidine rearrangement of this compound. [] These calculations, complemented by CASSCF and CASPT2 methods, accurately describe the electronic structures of intermediates and transition states along the reaction pathway. [] This theoretical approach supports a multi-step mechanism involving dication diradical intermediates, originally proposed by Dewar. [] Furthermore, calculated kinetic isotope effects align well with experimental findings, validating the proposed mechanism. []

ANone: The type and position of substituents on the benzene rings significantly impact the product distribution of the benzidine rearrangement. For instance:

- 2,2'-Difluorothis compound: Primarily yields 3,3'-difluorobenzidine (86%) with minimal disproportionation products. []

- 4-Chlorothis compound: Produces a mixture of o-semidine (30%), p-semidine (20%), diphenyline (19%), and disproportionation products (31%). []

- 4,4'-Dichlorothis compound: Mainly forms o-semidine (22%) alongside a high proportion of disproportionation products (75%). []

ANone: [] In a carcinogenicity bioassay, this compound administered through feed demonstrated carcinogenic effects in both Fischer 344 rats and B6C3F1 mice. [] In male rats, it significantly increased the incidences of hepatocellular carcinomas and squamous cell neoplasms in the Zymbal's gland. [] Female rats showed a significant increase in neoplastic nodules of the liver and mammary adenocarcinomas. [] Female mice exhibited a higher incidence of hepatocellular carcinomas, whereas no significant increase in liver tumors was observed in male mice. []

ANone: [] this compound has been identified as a carcinogen in animal studies. Exposure led to an increased incidence of various tumors in both rats and mice, including hepatocellular carcinomas, mammary adenocarcinomas, and squamous cell neoplasms. [] This highlights the potential health risks associated with this compound exposure.

ANone: [, ] High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of azobenzene and this compound in pharmaceutical formulations, particularly those containing phenylbutazone and sulfinpyrazone. [, ] These methods utilize reversed-phase chromatography on C18 or cyano-amino bonded phase columns with UV detection. [, ] They offer high sensitivity, enabling the detection of trace amounts of these compounds in complex matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。